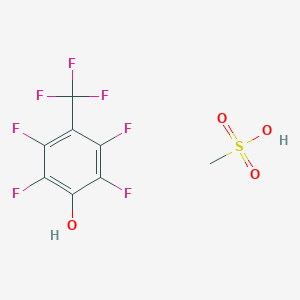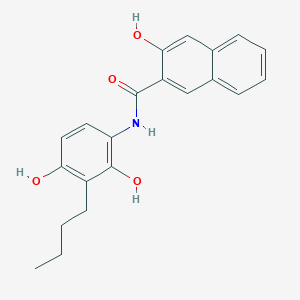
N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring both hydroxyl and carboxamide functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butyl-2,4-dihydroxybenzene and 3-hydroxynaphthalene-2-carboxylic acid.
Formation of Amide Bond: The key step in the synthesis is the formation of the amide bond between the carboxylic acid group of 3-hydroxynaphthalene-2-carboxylic acid and the amine group of 3-butyl-2,4-dihydroxybenzene. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups in the compound can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxamide: A simpler analog without the butyl and hydroxyl groups.
3-Butyl-2,4-dihydroxybenzamide: Lacks the naphthalene ring but retains the butyl and hydroxyl groups.
3-Hydroxy-2-naphthoic acid: Contains the naphthalene ring and hydroxyl group but lacks the amide linkage.
Uniqueness
N-(3-Butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the presence of both the naphthalene ring and the butyl-substituted dihydroxybenzene moiety. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
90578-53-3 |
|---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(3-butyl-2,4-dihydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H21NO4/c1-2-3-8-15-18(23)10-9-17(20(15)25)22-21(26)16-11-13-6-4-5-7-14(13)12-19(16)24/h4-7,9-12,23-25H,2-3,8H2,1H3,(H,22,26) |
InChI Key |
IESZIDYMWXWTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=C1O)NC(=O)C2=CC3=CC=CC=C3C=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


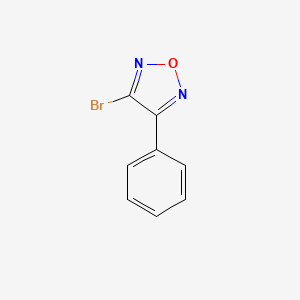
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
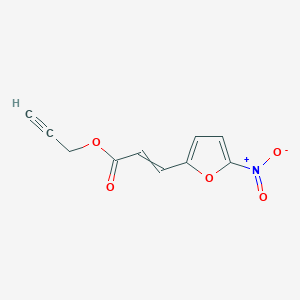


![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
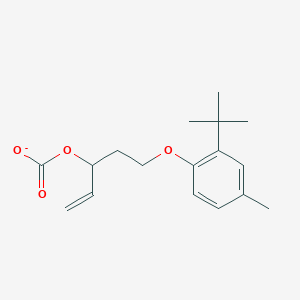

![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

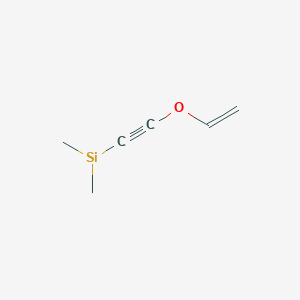
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)

